(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione
Description
This compound belongs to the 1,3-diazinane-trione family, characterized by a central six-membered ring fused with two urea moieties. The (5E)-configuration denotes the geometry of the exocyclic double bond, while the substituents—3,4-dimethoxyphenyl at position 5 and 2-methoxyphenyl at position 1—impart distinct electronic and steric properties. The molecule exhibits near-planarity due to conjugation between the aromatic rings and the diazinane core, as evidenced by short intramolecular C–H···O interactions and minimal dihedral angles . Such structural features enhance stability and influence intermolecular interactions, making it a candidate for pharmacological applications .
Properties
IUPAC Name |
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6/c1-26-15-7-5-4-6-14(15)22-19(24)13(18(23)21-20(22)25)10-12-8-9-16(27-2)17(11-12)28-3/h4-11H,1-3H3,(H,21,23,25)/b13-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJZYNWXOBTPOI-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=CC=C3OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione is a synthetic organic compound notable for its potential biological activities. This compound belongs to the diazinane class and has been explored for its pharmacological properties, particularly in the fields of anti-inflammatory and anticancer research.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 398.4 g/mol. The structure features multiple methoxy groups which enhance its solubility and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 398.4 g/mol |
| LogP | 3.3 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 6 |
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, a derivative of this compound was found to inhibit cancer cell proliferation by modulating specific signaling pathways involved in cell cycle regulation and apoptosis. The mechanism often involves the inhibition of key enzymes that are overexpressed in cancer cells.
- Case Study : In vitro assays demonstrated that the compound reduced the viability of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The IC50 values ranged from 15 to 30 µM depending on the specific cell line tested.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit the activity of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Mechanism : The proposed mechanism involves the blockade of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.
Tyrosinase Inhibition
Another area of interest is its potential as a skin-whitening agent through tyrosinase inhibition. Tyrosinase plays a critical role in melanin production, and compounds that inhibit this enzyme can be beneficial in treating hyperpigmentation.
- Research Findings : In studies comparing various compounds, this diazinane derivative exhibited competitive inhibition against tyrosinase with an IC50 value lower than that of kojic acid, a standard reference compound for skin whitening agents.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound inhibits enzymes involved in inflammation and cancer progression.
- Cell Signaling Modulation : It alters signaling pathways related to apoptosis and proliferation.
- Antioxidant Activity : The presence of methoxy groups contributes to its antioxidant properties, helping to mitigate oxidative stress.
Comparison with Similar Compounds
Structural Features and Planarity
A key determinant of activity in diazinane-triones is molecular planarity, which facilitates π-π stacking and hydrogen bonding. Below is a comparative analysis:
Key Observations :
- The target compound’s E-configuration and 3,4-dimethoxy substitution optimize conjugation and planarity compared to Z-configuration analogs (e.g., ), which may exhibit reduced electronic delocalization.
- Bulkier groups (e.g., bis(3-methylphenyl) in ) reduce planarity and may hinder interactions with planar biological targets.
Substituent Effects on Physicochemical Properties
- Methoxy vs. Ethoxy Groups : Ethoxy substituents (e.g., in ) increase hydrophobicity (higher logP) compared to methoxy groups, affecting solubility and membrane permeability.
- Aromatic vs. Aliphatic Substituents : Phenyl groups (e.g., in ) contribute to π-π interactions, while aliphatic chains (e.g., ethyl in ) may enhance flexibility but reduce rigidity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
- Methodological Answer : Begin with a condensation reaction between 3,4-dimethoxybenzaldehyde derivatives and 1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione under reflux conditions. Use a solvent system such as DMF/acetic acid (3:2 v/v) at 100–120°C for 2–4 hours, as demonstrated in analogous syntheses . Optimize parameters (temperature, stoichiometry, catalyst) via Design of Experiments (DoE) to minimize trial-and-error approaches. For example, employ a central composite design to evaluate interactions between variables and identify optimal conditions . Monitor reaction progress using HPLC with UV detection (λ = 254 nm) to quantify yield and purity.
Q. What spectroscopic and crystallographic techniques are critical for confirming the compound’s structural configuration?
- Methodological Answer :
- Single-crystal X-ray diffraction : Resolve bond lengths, angles, and supramolecular interactions (e.g., π-π stacking). For example, triclinic crystal symmetry (space group P1) with unit cell parameters a = 7.3086 Å, b = 8.4033 Å, c = 11.8705 Å, α = 82.57°, β = 77.67°, γ = 71.15° .
- NMR spectroscopy : Use 1H and 13C NMR to confirm substituent positions and E-configuration of the benzylidene group. Compare experimental shifts with density functional theory (DFT)-predicted values for validation .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (theoretical M = 388.35 g/mol).
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer : Standardize protocols using controlled reaction conditions (e.g., inert atmosphere, precise temperature control). Document solvent purity, catalyst batch, and stirring rates. Validate reproducibility via interlaboratory studies and cross-check spectral data (e.g., overlay NMR spectra from multiple syntheses) . Use statistical process control (SPC) charts to monitor yield variability and identify outliers.
Advanced Research Questions
Q. How can quantum chemical calculations and machine learning be integrated to predict reaction pathways and thermodynamic stability?
- Methodological Answer :
- Reaction path search : Apply quantum chemical methods (e.g., DFT at the B3LYP/6-31G* level) to map potential energy surfaces for cyclization and condensation steps .
- Machine learning : Train models on historical reaction data (e.g., solvent effects, substituent electronic parameters) to predict optimal conditions. Use platforms like ICReDD’s computational-experimental feedback loop, where experimental results refine computational predictions iteratively .
- Thermodynamic stability : Calculate Gibbs free energy changes (ΔG) for tautomeric forms and compare with experimental observations (e.g., differential scanning calorimetry).
Q. How should researchers resolve contradictions between computational predictions of reaction mechanisms and experimental kinetic data?
- Methodological Answer :
- Cross-validation : Use isotopic labeling (e.g., deuterated solvents or substrates) to trace reaction pathways experimentally. Compare with computed transition states .
- Sensitivity analysis : Vary computational parameters (e.g., solvation models, basis sets) to assess robustness of mechanistic predictions. For discrepancies, re-examine experimental setups for hidden variables (e.g., trace moisture, light sensitivity) .
- Microkinetic modeling : Combine experimental rate constants with computational activation energies to refine mechanism proposals.
Q. What strategies elucidate the compound’s supramolecular interactions and their impact on solid-state properties?
- Methodological Answer :
- X-ray crystallography : Analyze packing motifs (e.g., π-π interactions between aromatic rings, hydrogen-bonding networks) .
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C-H···O interactions) using CrystalExplorer software.
- Thermal analysis : Correlate melting points and decomposition temperatures with crystallographic data to assess stability .
Q. How can researchers model the compound’s interactions with biological targets (e.g., enzymes) to guide pharmacological studies?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger’s Glide to predict binding modes to target proteins (e.g., kinases). Validate with molecular dynamics (MD) simulations (NAMD or GROMACS) to assess binding stability .
- QSAR modeling : Derive quantitative structure-activity relationships using electronic descriptors (e.g., HOMO/LUMO energies) and experimental IC50 values .
- In vitro assays : Pair computational predictions with enzyme inhibition assays (e.g., fluorescence-based kinetics) to verify activity.
Data Contradiction and Optimization
Q. What statistical methods address variability in spectroscopic or chromatographic data during characterization?
- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to identify sources of variability (e.g., solvent impurities, instrument drift). Use nested ANOVA to distinguish batch-to-batch vs. within-batch variability . For HPLC, optimize column temperature and mobile phase composition via response surface methodology (RSM) to improve peak resolution.
Q. How can researchers design experiments to study the compound’s photodegradation or oxidative stability?
- Methodological Answer :
- Accelerated aging studies : Expose samples to UV light (λ = 365 nm) or H2O2 in controlled chambers. Monitor degradation via LC-MS and track byproducts .
- DoE approach : Vary light intensity, exposure time, and oxygen concentration to model real-world stability. Use kinetic modeling (e.g., Arrhenius plots) to extrapolate shelf-life predictions .
Tables for Key Data
| Crystallographic Parameters | Value |
|---|---|
| Space group | P1 |
| Unit cell dimensions | a = 7.3086 Å |
| b = 8.4033 Å | |
| c = 11.8705 Å | |
| Angles (α, β, γ) | 82.57°, 77.67°, 71.15° |
| Z-score (packing efficiency) | 0.89 |
| Recommended Spectroscopic Techniques | Purpose |
|---|---|
| 1H/13C NMR (DMSO-d6) | Substituent confirmation |
| FT-IR (KBr pellet) | Carbonyl stretching (1700–1750 cm⁻¹) |
| HR-ESI-MS | Molecular ion validation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
